N-(2-Fluoro-6-nitrophenyl)methanesulfonamide
Description
Properties
Molecular Formula |
C7H7FN2O4S |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
N-(2-fluoro-6-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7FN2O4S/c1-15(13,14)9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 |
InChI Key |
MWJQCIAAZIGJER-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-6-nitrophenyl)methanesulfonamide typically involves the reaction of 2-fluoro-6-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-6-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Reduction Reactions: The major product is N-(2-Fluoro-6-aminophenyl)methanesulfonamide.
Scientific Research Applications
Medicinal Chemistry
N-(2-Fluoro-6-nitrophenyl)methanesulfonamide has shown promise as an antimicrobial agent. The electron-withdrawing nature of the fluorine and nitro groups enhances its binding affinity to bacterial enzymes, potentially inhibiting their activity. This compound may also exhibit anticancer properties by interfering with folate biosynthesis pathways critical for cancer cell proliferation.
Biological Research
The compound serves as a valuable probe in biological studies, allowing researchers to investigate various metabolic processes. Its reactivity can be utilized to study enzyme mechanisms and cellular interactions.
Case Studies and Research Findings
Recent studies have explored the biological activity and therapeutic potential of halogenated derivatives, including this compound:
- Antimicrobial Studies : Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens, suggesting that this compound could also possess similar efficacy.
- Cancer Research : Investigations into the effects on glycolysis in cancer cells have shown that halogenated derivatives can inhibit key enzymes like hexokinase more effectively than non-halogenated counterparts, indicating potential for targeted cancer therapies.
- Pharmacokinetics : Modifications at the C-2 position with halogens have been shown to improve stability and uptake, enhancing therapeutic efficacy at lower doses.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-6-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(2-Fluoro-6-nitrophenyl)methanesulfonamide
- Molecular Formula : C₇H₆FN₂O₄S
- Molecular Weight : 234.2 g/mol (calculated from )
- CAS Registry Number : 85482-36-6
Structural Features: This compound consists of a methanesulfonamide group (-SO₂NHCH₃) attached to a fluorinated nitrobenzene ring. The fluorine substituent is located at the ortho position relative to the sulfonamide group, while the nitro group (-NO₂) occupies the para position (relative to fluorine). This arrangement creates a unique electronic and steric profile, influencing its reactivity and physical properties .
Comparison with Structurally Similar Methanesulfonamide Derivatives
Key Structural Analogs
The following compounds share core structural motifs with this compound, differing primarily in substituent positions and functional groups:
Electronic and Steric Effects
Nitro Group Positioning :
- In this compound, the para nitro group exerts a strong electron-withdrawing effect, reducing electron density on the aromatic ring. This enhances electrophilic substitution resistance compared to analogs with nitro groups at meta positions (e.g., N-(4-Fluoro-3-nitrophenyl)methanesulfonamide) .
- Pyrimidine-based analogs (e.g., ) show reduced aromaticity due to heterocyclic cores, altering reactivity in cross-coupling reactions .
- In contrast, para-fluorinated pyrimidines () exhibit enhanced π-π stacking in crystal lattices, as observed in X-ray studies .
Physicochemical Properties
- Pyrimidine analogs () exhibit even lower aqueous solubility due to hydrophobic isopropyl and aryl substituents .
Thermal Stability :
- Methanesulfonamides with electron-withdrawing groups (e.g., nitro, chloro) decompose at higher temperatures (200–250°C) compared to alkyl-substituted derivatives (150–180°C) .
Biological Activity
N-(2-Fluoro-6-nitrophenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a nitrophenyl moiety with a fluorine substitution. This structural configuration contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine and nitro groups enhances its binding affinity to various enzymes and receptors, potentially leading to:
- Inhibition of Bacterial Enzymes : As an antimicrobial agent, it may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Anticancer Properties : Preliminary studies suggest that it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Antimicrobial Activity
Research indicates that this compound has potential antimicrobial properties. It acts by inhibiting bacterial growth through various mechanisms, including enzyme inhibition that is crucial for bacterial survival.
Anticancer Activity
Studies have shown that this compound exhibits anticancer activity against several cancer cell lines. For instance, it has been evaluated for its effectiveness against breast cancer and leukemia cells, demonstrating significant growth inhibition at micromolar concentrations .
Table 1: Summary of Biological Activities
| Activity | Target/Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Various Bacterial Strains | Not specified | Inhibition of cell wall synthesis |
| Anticancer | COLO 205 (Colorectal Cancer) | 0.11 | Induction of apoptosis |
| Breast Cancer Cell Lines | >10 | Inhibition of growth |
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of this compound has been assessed through various studies, indicating:
- Absorption : Moderate absorption characteristics with potential limitations in crossing the blood-brain barrier (BBB).
- Distribution : Favorable volume of distribution suggests effective systemic delivery but limited CNS penetration .
- Metabolism : Evaluations against cytochrome P450 enzymes indicate activity against CYP3A4, among others, which is critical for drug metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
